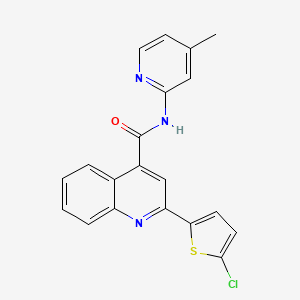

2-(5-chloro-2-thienyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. A notable approach to synthesizing quinoline derivatives involves the reaction of barbituric acid derivatives with anthranilic acid in the presence of polyphosphoric acid, yielding pyrimido[4,5-b]quinolines and their thio analogues with good yields. This method demonstrates the versatility of barbituric acids as starting materials for the synthesis of fused pyrimidine compounds, which can be further functionalized to obtain the target compound (Nandha Kumar et al., 2001).

Molecular Structure Analysis

The molecular structure of 2-(5-Chloro-2-thienyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide features a conjugated system that combines aromatic and heteroaromatic rings. This structural arrangement contributes to the compound's chemical stability and electronic properties, making it a potential candidate for electronic and optoelectronic materials. Quinoline and its derivatives, including those with fused heterocycles, exhibit a broad spectrum of biological activities, underscoring the importance of structural analysis in understanding their function (Boča et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives, including 2-(5-Chloro-2-thienyl)-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide, participate in various chemical reactions that can modify their chemical properties. These reactions include nucleophilic substitutions, where the chlorine atom can be replaced by other groups, leading to the formation of new compounds with potential pharmacological activities. The presence of the quinoline core also suggests the possibility of forming stable chelating complexes with metal ions, making these compounds useful in the development of new materials and catalysts (Verma et al., 2020).

properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c1-12-8-9-22-19(10-12)24-20(25)14-11-16(17-6-7-18(21)26-17)23-15-5-3-2-4-13(14)15/h2-11H,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDRGLFAZPBWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5173912.png)

![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)

![1-[4-(1-adamantyl)phenoxy]-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5173924.png)

![sodium 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B5173927.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173930.png)

![3-(2-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173938.png)

![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B5173952.png)

![N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5173962.png)

![5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)